
7-Bromo-1-benzothiophene-2-carboxamide
Overview
Description
7-Bromo-1-benzothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C9H6BrNOS. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. The presence of a bromine atom at the 7th position and a carboxamide group at the 2nd position makes this compound unique and potentially useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of benzothiophene followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amidation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom or modify the carboxamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or modified carboxamide derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
7-Bromo-1-benzothiophene-2-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that lead to various derivatives, which can exhibit distinct chemical and biological properties.
Compound | Structural Features | Applications |
---|---|---|
This compound | Bromine and carboxamide groups | Drug development, material science |
7-Chloro-1-benzothiophene-2-carboxamide | Chlorine instead of bromine | Altered biological activity |
5-Bromo-1H-indole-3-carbaldehyde | Indole core | Different biological profiles |
Biological Research
Antimicrobial Properties
Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial activity. Studies have shown efficacy against pathogens such as Mycobacterium tuberculosis and Acinetobacter baumannii, with some compounds demonstrating over 90% inhibition rates against these bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has shown effectiveness against various cancer cell lines, particularly breast cancer (e.g., MCF-7), with IC50 values indicating potent effects. The mechanism of action involves interactions with biological targets such as enzymes and receptors, which may lead to inhibition or modulation of their activity .
Medicinal Chemistry
Drug Development
this compound is being explored as a lead compound for drug development, particularly in treating infectious diseases and cancer. Its derivatives have been investigated for their potential as pharmaceuticals in oncology and neurology .
Mechanism of Action
The compound's mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins. The presence of the bromine atom can enhance binding affinity through halogen bonding, making it a valuable candidate in medicinal chemistry .
Industrial Applications
Material Science
In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties contribute to the production of organic semiconductors and light-emitting diodes (OLEDs), showcasing its versatility beyond traditional pharmaceutical applications.
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Mycobacterium tuberculosis, indicating potential for further development as antimicrobial agents.
- Anticancer Evaluation : Research focused on the compound's effects on MCF-7 breast cancer cells revealed promising results, suggesting it could be a candidate for further clinical development.
- Pharmacological Interaction Studies : Preliminary investigations into its binding affinity with various biological targets indicated potential therapeutic implications, warranting more extensive research.
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and carboxamide group may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the bromine and carboxamide groups.
7-Bromo-1-benzothiophene: Lacks the carboxamide group.
1-Benzothiophene-2-carboxamide: Lacks the bromine atom.
Uniqueness
7-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
Biological Activity
7-Bromo-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a carboxamide functional group attached to a benzothiophene scaffold. Its molecular formula is C_10H_8BrN_O_2S, with a molecular weight of approximately 241.11 g/mol. The unique structure contributes to its biological activity, influencing its interaction with various biological targets.
Biochemical Interactions
This compound exhibits significant interactions with enzymes and proteins, which can lead to either inhibition or activation of their functions. These interactions often involve:
- Hydrogen bonding : Essential for binding to active sites of enzymes.
- Hydrophobic interactions : Contributing to the stability of enzyme-substrate complexes.
Interaction Type | Description |
---|---|
Hydrogen Bonds | Formation with enzyme active sites |
Hydrophobic Interactions | Stabilization of enzyme-substrate complexes |
Enzyme Modulation | Inhibition or activation of enzymatic functions |
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in metabolic processes, affecting protein production and cellular responses.
Key Findings:
- Cell Signaling : Alters pathways that respond to external stimuli.
- Gene Expression : Modulates the expression of specific genes related to metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, including those responsible for tuberculosis and malaria.
Case Study: Antitubercular Activity
In vitro studies revealed that derivatives similar to this compound exhibit potent activity against Mycobacterium tuberculosis. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacteria .
Table 2: Antimicrobial Activity Data
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | M. tuberculosis | 0.91 - 2.83 | |
Benzothiophene derivative | Plasmodium falciparum | Not specified |
Antiparasitic Activity
Another area of research focuses on the antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening has identified benzothiophenes as potential candidates for further development .
Table 3: Antiparasitic Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-1-benzothiophene-2-carboxamide, and what intermediates are critical to its preparation?
- Methodological Answer : Synthesis typically involves bromination of a benzothiophene precursor followed by carboxamide functionalization. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Subsequent conversion to the carboxamide may employ coupling agents like EDCI/HOBt with ammonia or a primary amine. Key intermediates include 1-benzothiophene-2-carboxylic acid and its brominated derivatives, as seen in analogous syntheses of brominated heterocycles .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions (e.g., bromine’s deshielding effect at ~7 ppm in H NMR). IR spectroscopy verifies the carboxamide C=O stretch (~1680 cm). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with thresholds >95% for research-grade material .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture and light, as brominated aromatics are prone to photodegradation. Stability tests via TLC or HPLC at regular intervals are advised .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use a factorial design to test variables like temperature (60–120°C), catalyst loading (e.g., Pd(OAc) at 1–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model yield vs. parameters. For example, highlights DoE’s role in minimizing experiments while maximizing data robustness .
Q. What mechanistic insights explain the regioselectivity of bromination in 1-benzothiophene derivatives?
- Methodological Answer : Bromination at the 7-position is governed by electronic and steric factors. Computational studies (DFT) can map electron density, showing higher reactivity at the 7-position due to conjugation with the thiophene sulfur. Experimental validation via competitive reactions with substituted analogs (e.g., methyl groups at adjacent positions) further clarifies steric effects .
Q. How does the bromine substituent influence the carboxamide’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Its electron-withdrawing nature increases the electrophilicity of the adjacent carbon, facilitating transmetalation. Researchers should screen ligands (e.g., XPhos) and bases (KCO vs. CsCO) to enhance coupling efficiency, as demonstrated in related benzothiophene systems .
Q. What strategies mitigate side reactions during the amidation of 7-bromo-1-benzothiophene-2-carboxylic acid?
- Methodological Answer : Activate the carboxylic acid using ClCOEt or HATU to form a reactive mixed anhydride or acyloxyphosphonium intermediate. Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates. Monitor reaction progress via in-situ IR to detect carbonyl intermediate formation .
Q. Contradictions and Resolutions
- vs. 14 : While emphasizes bromination in thiophene systems, suggests methyl substituents may alter reactivity. Researchers should validate conditions for 7-bromo derivatives specifically.
- vs. 13 : focuses on stepwise synthesis, whereas advocates DoE for efficiency. Combining both approaches ensures robust process development.
Properties
IUPAC Name |
7-bromo-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCJXPNMYCPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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